N-Adamantan-1-yl-5-hydroxy-nicotinamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-5-hydroxypyridine-3-carboxamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.H2O/c19-14-4-13(8-17-9-14)15(20)18-16-5-10-1-11(6-16)3-12(2-10)7-16;/h4,8-12,19H,1-3,5-7H2,(H,18,20);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUFEFYQJNAUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-5-hydroxy-nicotinamide typically involves the reaction of 1-adamantylamine with 5-hydroxy-nicotinic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Adamantan-1-yl-5-hydroxy-nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of N-Adamantan-1-yl-5-oxo-nicotinamide.
Reduction: Formation of this compound amine.
Substitution: Formation of N-Adamantan-1-yl-5-chloro-nicotinamide.
Scientific Research Applications
N-Adamantan-1-yl-5-hydroxy-nicotinamide exhibits several biological activities attributed to its unique structure. The adamantane moiety enhances hydrophobic interactions with various biological targets, while the nicotinamide component contributes to enzyme inhibition and receptor modulation.
Key Biological Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in cortisol metabolism. Docking studies suggest that it binds effectively to the active site of this enzyme, potentially regulating glucocorticoid levels in metabolic disorders.
- Neuroprotective Effects : Nicotinamide derivatives are known for their neuroprotective properties. The compound may enhance neuronal survival and function, making it a candidate for treating neurodegenerative diseases.
Therapeutic Applications
The therapeutic applications of this compound are promising, particularly in the following areas:
Metabolic Disorders
The compound's ability to inhibit 11β-HSD1 suggests its use in managing conditions like type 2 diabetes and metabolic syndrome by modulating glucocorticoid activity . Clinical studies have indicated that inhibiting this enzyme can improve insulin sensitivity and reduce blood glucose levels in diabetic patients .
Inflammation and Pain Management
Due to its interaction with cannabinoid receptors, this compound may have applications in treating inflammatory conditions and pain management. Its structural similarity to other adamantane derivatives known for anti-inflammatory effects supports this potential.
Common Synthetic Approaches
- Direct Coupling : Reacting adamantane derivatives with nicotinamide under specific conditions to form the desired product.
- Functionalization : Modifying existing adamantane or nicotinamide structures to introduce hydroxyl groups or other functionalities that enhance biological activity.
These methods allow for the optimization of yield and purity, critical for further pharmacological studies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Adamantyl-Nicotinic Acid | Adamantyl group linked to nicotinic acid | Focused on neuroprotective effects |
| N-(1-adamantyl)-2-pyridinecarboxamide | Pyridine derivative with adamantane | Exhibits anti-inflammatory properties |
| 5-Hydroxy-N-(adamantan-1-yl)nicotinamide | Hydroxylated derivative of nicotinamide | Potentially enhanced solubility |
This table illustrates how this compound stands out due to its specific combination of functional groups and structural features, which may offer unique pharmacological profiles compared to other similar compounds.
Case Studies
Several studies have explored the applications of adamantane derivatives in clinical settings:
Case Study: Inhibition of 11β-HSD1
In a study examining adamantane derivatives, compounds were identified that significantly inhibited 11β-HSD1 activity, leading to improved metabolic profiles in diabetic models. The findings suggest that this compound could serve as a lead compound for developing new treatments for metabolic disorders .
Case Study: Neuroprotection
Research on nicotinamide derivatives has highlighted their neuroprotective effects in models of neurodegeneration. This compound's structural features may enhance its efficacy in protecting neurons from oxidative stress and apoptosis .
Mechanism of Action
The mechanism of action of N-Adamantan-1-yl-5-hydroxy-nicotinamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it could inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-Adamantan-1-yl-5-hydroxy-nicotinamide with adamantane-containing analogs, focusing on structural features, synthesis, physicochemical properties, and characterization.
Structural Analogues
Adamantane derivatives are diverse, with variations in heterocyclic cores and substituents influencing their properties:
Key Observations :
- Core Heterocycle: The target compound’s nicotinamide core differs from indole (), thiadiazole (), and oxathiolane () derivatives. The 5-hydroxy group may enhance hydrogen bonding compared to nitro or amino groups in other analogs .
- Adamantane Attachment : Unlike thiadiazole derivatives where adamantane is directly fused to the ring , the target compound links adamantane via a thioether or similar bridge, as seen in 1-adamantylthionicotinic acid analogs .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unspecified, but analogs range widely: oxathiolane-imines (67–167°C) vs. thiadiazole derivatives (168–170°C) . Higher melting points correlate with rigid adamantane and planar heterocycles.
- Solubility: Adamantane’s hydrophobicity likely reduces aqueous solubility, though polar groups (e.g., 5-hydroxy in the target) may improve it compared to non-polar derivatives like N-o-Tolylcycloadamantanecarboxamide .
Analytical Characterization
- Spectral Methods : All compounds use $ ^1H $-NMR and IR for structural confirmation. The target compound aligns with 1-adamantylthionicotinic acid derivatives in these techniques .
- Advanced Techniques : Thiadiazole derivatives employ X-ray crystallography to resolve planar heterocycles and hydrogen-bonding networks , while indole analogs rely on HRMS for mass validation .
Q & A
Advanced Research Question
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs) .
QSAR Modeling : Corrogate adamantane substituent effects on bioactivity using Hammett constants or 3D descriptors .
ADMET Prediction : Tools like SwissADME or pkCSM to forecast absorption and toxicity .
How can researchers validate the purity of synthesized this compound?
Basic Research Question
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for in vitro studies .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation ≤0.4%) .
- TLC : Spot homogeneity on silica plates (chloroform:methanol 9:1, Rf ~0.5) .
What are the challenges in correlating in vitro and in vivo efficacy for adamantane-based compounds?
Advanced Research Question
Key challenges include:
- Bioavailability : Adamantane’s high logP may limit solubility in physiological fluids. Use nanoformulations (liposomes, cyclodextrins) to enhance delivery .
- Metabolic Clearance : Adamantane’s stability can lead to accumulation; monitor via LC-MS/MS in plasma .
- Species Variability : Compare rodent vs. human liver microsomal metabolism to predict interspecies differences .
How should crystallographic data be analyzed to resolve disorder in adamantane-containing structures?
Advanced Research Question
Disorder in adamantane moieties is common due to symmetry. Refinement strategies:
Multi-Component Models : Split atoms into partial occupancy sites using SHELXL .
Restraints : Apply SIMU and DELU restraints to stabilize thermal motion .
Validation : Check R-factors (<5%) and electron density maps (e.g., Fo-Fc) .
What are best practices for handling contradictions in biological activity data across studies?
Advanced Research Question
Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .
Data Triangulation : Cross-validate results with orthogonal assays (e.g., fluorescence vs. radiometric) .
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
